molecular formula C23H20BrCl3N2O4S B2812062 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-bromophenyl)acetamide CAS No. 338967-40-1

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-bromophenyl)acetamide

Cat. No.: B2812062
CAS No.: 338967-40-1
M. Wt: 606.74
InChI Key: MBROQVXIGFHDIQ-UHFFFAOYSA-N
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Description

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-bromophenyl)acetamide is a multifunctional acetamide derivative featuring a 4-chlorophenylsulfonyl group, a 2,4-dichloro-5-isopropoxyphenylamino moiety, and a 4-bromophenyl substituent. Its structural complexity arises from the combination of halogenated aromatic rings, sulfonyl linkages, and amide functionalities, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrCl3N2O4S/c1-14(2)33-22-12-21(19(26)11-20(22)27)29(34(31,32)18-9-5-16(25)6-10-18)13-23(30)28-17-7-3-15(24)4-8-17/h3-12,14H,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBROQVXIGFHDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrCl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Key Substituents Structural Features Reference
Target Compound 4-Cl-PhSO₂, 2,4-diCl-5-isoPrO-PhNH, 4-Br-Ph Sulfonyl bridge, dichloro-isopropoxy group, bromophenyl acetamide
2-{[1-Allyl-5-(4-Br-Ph)-1H-imidazol-2-yl]sulfanyl}-N-(4-Cl-Ph)acetamide () Allyl-imidazole-sulfanyl, 4-Br-Ph, 4-Cl-Ph Imidazole core, sulfanyl linker, bromo-/chlorophenyl groups
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide () Benzo[d][1,3]dioxole, sulfamoylphenyl Benzodioxole methylamino group, sulfamoylphenyl acetamide
N-(4-Cl-2-NO₂-Ph)-N-(MeSO₂)acetamide () 4-Cl-2-NO₂-Ph, MeSO₂ Nitro group, methylsulfonyl substitution
2-[[4-(4-Br-Ph)SO₂-2-thien-2-yl-oxazol-5-yl]sulfanyl]-N-(4-F-Ph)acetamide () Thiophene-oxazole, 4-Br-PhSO₂, 4-F-Ph Oxazole-thiophene core, bromophenylsulfonyl, fluorophenyl acetamide
Key Observations:
  • Halogenation Patterns : The target compound’s 2,4-dichloro-5-isopropoxy group distinguishes it from analogues with simpler halogenation (e.g., single nitro or sulfamoyl groups in –4). Increased halogenation often enhances lipophilicity and metabolic stability but may reduce solubility .
  • Sulfonyl vs. Sulfanyl Linkers : The sulfonyl bridge in the target compound contrasts with sulfanyl linkages in and . Sulfonyl groups improve oxidative stability but may reduce conformational flexibility compared to sulfanyl groups .
  • Aromatic Diversity : The 4-bromophenyl acetamide terminus in the target compound is analogous to bromophenyl groups in and , but the presence of a 4-fluorophenyl group in introduces distinct electronic effects (e.g., stronger C–F dipole) .

Spectroscopic and Analytical Comparisons

NMR Data
  • Target Compound: No direct NMR data is available in the provided evidence. However, analogous compounds (e.g., ) show carbonyl (C=O) signals near 171 ppm in $^{13}\text{C}$-NMR, typical for acetamides .
  • : The compound 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide exhibits a carbonyl peak at 171.2 ppm, suggesting similar electronic environments for the acetamide group in the target compound .
Elemental Analysis
  • : Analytical results (C: 55.62%, H: 5.33%, N: 14.16%) align closely with calculated values, indicating high purity. The target compound’s higher halogen content (Cl, Br) would likely reduce %C and %H while increasing halogen mass contribution .

Crystallographic and Computational Insights

  • Structural Refinement : Programs like SHELXL () are widely used for small-molecule crystallography. The target compound’s complex structure would benefit from such tools to resolve its conformation and intermolecular interactions (e.g., hydrogen bonding akin to ’s C–H⋯O motifs) .

Q & A

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR spectra to verify the presence of key functional groups (e.g., sulfonyl, acetamide, halogenated aryl rings). Discrepancies in chemical shifts may indicate impurities or incomplete reactions .

  • IR Spectroscopy : Identify characteristic absorption bands (e.g., S=O stretching at ~1350 cm1^{-1}, C=O at ~1650 cm1^{-1}) to confirm functional groups .

  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction with SHELXL refinement can resolve bond lengths and angles .

  • TLC/HPLC : Monitor reaction progress and purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .

    Table 1 : Key Spectroscopic Benchmarks

    Functional Group1H^1H-NMR (δ, ppm)IR (cm1^{-1})
    Sulfonyl (S=O)-1340–1360
    Acetamide (C=O)~2.1 (CH3_3)1640–1680
    Aromatic C-Cl7.2–7.8 (multiplet)550–600

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aryl backbone:

Sulfonylation : React 4-chlorophenylsulfonyl chloride with 2,4-dichloro-5-isopropoxyaniline under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .

Acetamide Coupling : Use EDC/HOBt or DCC as coupling agents to link the intermediate to 4-bromophenylacetic acid .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

  • Intermediate Characterization : Monitor each step via LC-MS for molecular weight confirmation and 19F^{19}F-NMR (if applicable) for halogen tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50​ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Address this by:
  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for in vitro antimicrobial or anticancer assays, controlling for solvent (DMSO concentration ≤1%) and cell passage number .
  • Stability Studies : Perform HPLC-UV/MS over 24–72 hours in buffer (pH 7.4) to assess degradation. Adjust storage conditions (e.g., inert atmosphere, −20°C) if decomposition is observed .
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates across labs, ensuring p < 0.05 significance .

Q. What experimental design principles apply to optimizing the compound’s synthetic yield?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters:
  • Factors : Temperature (50–100°C), catalyst loading (0.1–1.0 mol%), reaction time (6–24 h).
  • Response Surface Methodology (RSM) : Fit data to a quadratic model to predict optimal conditions. For example, a central composite design may reveal that 80°C and 0.5 mol% catalyst maximize yield .
  • Scale-up Considerations : Maintain consistent stirring rate (≥500 rpm) and solvent volume-to-mass ratio during transition from milligram to gram-scale synthesis .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:
  • Degradation Studies :
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) for 30 days; analyze by LC-MS for breakdown products (e.g., dehalogenated metabolites) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life using first-order kinetics.
  • Bioaccumulation : Measure logPP (octanol-water partition coefficient) via shake-flask method. A logPP >3 suggests potential bioaccumulation .
  • Toxicity Screening : Use Daphnia magna acute toxicity tests (48-h EC50_{50}) and algal growth inhibition assays (72-h IC50_{50}) .

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